molecular formula C20H28N2O5 B13055887 Racemic-(2R,3aR,6aR)-tert-butyl2-((((benzyloxy)carbonyl)amino)methyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

Racemic-(2R,3aR,6aR)-tert-butyl2-((((benzyloxy)carbonyl)amino)methyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

Cat. No.: B13055887
M. Wt: 376.4 g/mol
InChI Key: FJWIJNWULWSJNU-BBWFWOEESA-N
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Description

Racemic-(2R,3aR,6aR)-tert-butyl 2-((((benzyloxy)carbonyl)amino)methyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is a complex organic compound characterized by its unique tetrahydrofuro[2,3-c]pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(2R,3aR,6aR)-tert-butyl 2-((((benzyloxy)carbonyl)amino)methyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tetrahydrofuro[2,3-c]pyrrole Core: This step involves the cyclization of a suitable precursor to form the tetrahydrofuro[2,3-c]pyrrole ring system.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced through a reaction with benzyl chloroformate.

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced via a reaction with tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Racemic-(2R,3aR,6aR)-tert-butyl 2-((((benzyloxy)carbonyl)amino)methyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Racemic-(2R,3aR,6aR)-tert-butyl 2-((((benzyloxy)carbonyl)amino)methyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of antiviral and anticancer agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Racemic-(2R,3aR,6aR)-tert-butyl 2-((((benzyloxy)carbonyl)amino)methyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the tetrahydrofuro[2,3-c]pyrrole core can interact with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Racemic-(2R,3aR,6aR)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid: This compound shares a similar core structure but lacks the benzyloxycarbonyl group.

    Racemic-(2R,3aR,6aR)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid (WX111320): Another similar compound with slight variations in the substituents.

Uniqueness

Racemic-(2R,3aR,6aR)-tert-butyl 2-((((benzyloxy)carbonyl)amino)methyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

tert-butyl (2R,3aS,6aR)-2-(phenylmethoxycarbonylaminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate

InChI

InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)22-11-15-9-16(26-17(15)12-22)10-21-18(23)25-13-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,21,23)/t15-,16+,17-/m0/s1

InChI Key

FJWIJNWULWSJNU-BBWFWOEESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H](O[C@H]2C1)CNC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(OC2C1)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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